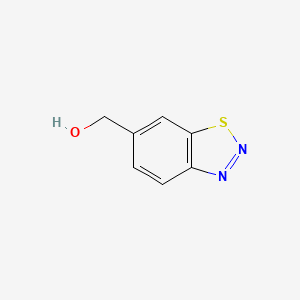

1,2,3-benzothiadiazol-6-ylmethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

1,2,3-benzothiadiazol-6-ylmethanol |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-3,10H,4H2 |

InChI Key |

JKTPAWJPHSOKAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CO)SN=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3 Benzothiadiazoles

The synthesis of functionalized benzothiadiazoles, including 1,2,3-benzothiadiazol-6-ylmethanol, relies on innovative and efficient chemical strategies. Modern organic synthesis has moved towards methods that offer high selectivity, efficiency, and sustainability. This section explores advanced catalytic techniques for modifying the benzothiadiazole core and the application of green chemistry principles to the synthesis of its derivatives.

Reactivity and Mechanistic Investigations of 1,2,3 Benzothiadiazol 6 Ylmethanol

Electrophilic and Nucleophilic Reactivity of the 1,2,3-Benzothiadiazole (B1199882) Ring System

The 1,2,3-benzothiadiazole ring is known to be an electron-deficient aromatic system. This inherent electronic nature generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the presence and position of substituents can significantly modulate this reactivity.

Substituent Effects on Ring Reactivity

The hydroxymethyl group (-CH₂OH) at the 6-position is generally considered a weak activating group or a very weak deactivating group through its inductive and resonance effects. libretexts.orgunizin.org A detailed understanding of its precise effect on the 1,2,3-benzothiadiazole ring would require specific experimental data, such as reaction rates compared to the unsubstituted parent compound, which are currently unavailable.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effect of the 6-hydroxymethyl group in electrophilic aromatic substitution reactions on the 1,2,3-benzothiadiazole ring is not documented. Generally, ortho- and para-directing effects are expected for such a group on a standard benzene ring. youtube.comyoutube.comlibretexts.org However, the fused thiadiazole ring significantly influences the electron distribution, and predicting the regioselectivity without experimental evidence would be speculative. acs.org Studies on related substituted benzothiadiazoles would be needed to infer the likely substitution patterns. acs.org

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group is a versatile functional handle that can undergo a variety of chemical transformations.

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol of the hydroxymethyl group can theoretically be oxidized to the corresponding aldehyde (1,2,3-benzothiadiazole-6-carbaldehyde) or further to the carboxylic acid (1,2,3-benzothiadiazole-6-carboxylic acid). A variety of oxidizing agents are available for such transformations, with the choice of reagent determining the extent of oxidation. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net For instance, mild oxidants like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) would likely produce the carboxylic acid. libretexts.org Conversely, reduction of the hydroxymethyl group is not a typical transformation, though conversion to a methyl group could be achieved through a two-step process involving conversion to a halide and subsequent reduction. Specific reaction conditions and yields for these transformations on 1,2,3-benzothiadiazol-6-ylmethanol are not reported.

Derivatization via Esterification, Etherification, and Amidation

The alcohol functionality allows for derivatization through several common reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) would yield the corresponding esters. mdpi.comnih.govresearchgate.netresearchgate.net

Etherification: Conversion to ethers could be achieved through reactions like the Williamson ether synthesis, which would involve deprotonation of the alcohol followed by reaction with an alkyl halide. acs.orggoogle.comresearchgate.netnih.gov

Amidation: While direct amidation of an alcohol is not standard, it could be achieved by first converting the alcohol to a better leaving group (e.g., a halide or tosylate) and then reacting with an amine.

Again, specific protocols and the reactivity of this compound in these reactions are not found in the current body of scientific literature.

Nucleophilic Displacement Reactions at the Methylene (B1212753) Carbon

The hydroxyl group can be converted into a good leaving group (e.g., by reaction with thionyl chloride to form a benzyl-type halide, 6-(chloromethyl)-1,2,3-benzothiadiazole). nagwa.com This halide would then be susceptible to nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of different functional groups at the methylene position. ucalgary.calibretexts.orgstackexchange.com The stability of the intermediate benzylic carbocation or the facility of an Sₙ2 reaction would depend on the electronic nature of the 1,2,3-benzothiadiazole ring system. libretexts.org

While the general principles of organic chemistry allow for predictions about the reactivity of this compound, a scientifically rigorous article necessitates documented experimental results. The absence of specific studies on this compound prevents a detailed and accurate discussion as per the requested outline. Further research is required to elucidate the specific chemical properties and reaction mechanisms of this particular molecule.

Radical Reactions Involving the 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole ring system is susceptible to attack by radical species, leading to a variety of products through complex reaction pathways. Investigations into these reactions have provided insight into the reactivity of the heterocyclic core.

The reaction of 1,2,3-benzothiadiazole with aryl radicals, for instance, results in the formation of diarylsulphides, dibenzothiophens, and thianthrene (B1682798). rsc.orgrsc.org A proposed mechanism for this transformation involves the initial attack of the aryl radical on the 1,2,3-benzothiadiazole molecule, followed by the loss of a nitrogen molecule to generate a radical intermediate. This intermediate can then proceed through different pathways: hydrogen abstraction to yield a diarylsulphide or an intramolecular homolytic aromatic substitution to form a dibenzothiophen. rsc.org

The reaction with m-substituted phenyl radicals further supports this mechanistic framework, yielding a mixture of substituted diaryl sulphides and dibenzothiophens. rsc.org The formation of thianthrene is thought to occur via the dimerization of a thioketocarbene intermediate, which is generated from the interaction of 1,2,3-benzothiadiazole with the radical source. rsc.org The presence of carbon disulphide can suppress the formation of thianthrene by trapping this intermediate. rsc.org

Similarly, the reaction of 1,2,3-benzothiadiazole with arylthio radicals has also been investigated, indicating another avenue for radical-mediated transformations of this heterocyclic system. acs.org

While specific studies on the radical reactions of this compound are not extensively documented, the established reactivity of the parent scaffold suggests that the hydroxymethyl group at the 6-position would likely influence the regioselectivity and electronic properties of the ring, but the core reactivity towards radicals would be preserved. The presence of the methanol (B129727) moiety could potentially introduce additional reaction pathways, such as oxidation or participation in subsequent radical stabilization processes.

| Reactant | Radical Source | Products | Proposed Intermediate(s) | Reference |

| 1,2,3-Benzothiadiazole | Phenyl radicals | Diphenyl sulphide, Dibenzothiophen, Thianthrene | Aryl-adduct radical, Thioketocarbene | rsc.orgrsc.org |

| 1,2,3-Benzothiadiazole | m-Substituted phenyl radicals | m-X-phenyl phenyl sulphide, 2-X-dibenzothiophen, 4-X-dibenzothiophen, Thianthrene | Aryl-adduct radical, Thioketocarbene | rsc.org |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving the 1,2,3-benzothiadiazole scaffold relies heavily on kinetic and spectroscopic investigations. These studies provide crucial data on reaction rates, intermediates, and the electronic effects of substituents.

Kinetic Studies:

Kinetic analysis of reactions involving benzothiazole (B30560) derivatives has been instrumental in quantifying reaction rates and understanding the influence of reaction conditions. For example, a kinetic study on the reaction of benzothiazole with ozone revealed that the process involves both direct and indirect (radical-mediated) pathways. The reaction was found to be significantly influenced by pH, and the presence of radical scavengers drastically reduced the rate of degradation, confirming the contribution of a free radical mechanism. nih.gov Second-order rate constants for both the direct and indirect reactions were determined, providing a quantitative measure of reactivity. nih.gov While this study focused on the isomeric benzothiazole, the principles of using kinetic data to dissect reaction mechanisms are directly applicable to the 1,2,3-benzothiadiazole system. For this compound, kinetic studies could quantify the electronic effect of the hydroxymethyl group on the reaction rates of, for example, radical substitution or oxidation reactions.

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying reaction intermediates and characterizing the electronic structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been used to analyze the structure of various substituted 1,2,3-benzothiadiazoles, including nitro-, bromo-, and methoxy-derivatives. rsc.org By analyzing the chemical shifts and coupling constants, researchers can deduce the electronic influence of different substituents on the aromatic ring. For this compound, detailed NMR analysis would provide insights into the electronic environment of the protons on the benzene ring and the hydroxymethyl group, which is crucial for predicting reactivity.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful technique for detecting and characterizing radical species. Studies on the radical anions of the related 2,1,3-benzothiadiazole (B189464) have utilized ESR to determine the distribution of the unpaired electron within the molecule. acs.org Such studies reveal which atoms bear the highest spin density, indicating the most likely sites for radical reactions. For radical reactions involving this compound, ESR could be employed to directly observe any radical intermediates formed, providing definitive evidence for a proposed mechanism.

| Compound Family | Spectroscopic Technique | Key Findings | Reference |

| Nitro-, Bromo-, and Methoxy-1,2,3-benzothiadiazoles | ¹H NMR (100 MHz) | Analysis of chemical shifts and coupling constants to understand substituent effects. | rsc.org |

| 2,1,3-Benzothiadiazole Radical Anion | Electron Spin Resonance (ESR) | Determination of hyperfine splitting constants to map spin density distribution. | acs.org |

By combining kinetic and spectroscopic data, a comprehensive picture of the reaction mechanisms for this compound can be developed, enabling a deeper understanding of its chemical behavior.

Design and Synthesis of Derivatives and Analogues of 1,2,3 Benzothiadiazol 6 Ylmethanol

Structure-Activity/Property Relationship (SAR/SPR) Studies in Benzothiadiazole Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the rational design of new molecules with desired characteristics. While specific SAR/SPR data for 1,2,3-benzothiadiazol-6-ylmethanol are not extensively documented, analysis of related benzothiazole (B30560) and benzothiadiazole isomers provides valuable insights into how structural modifications can influence their properties.

Literature on derivatives of the related 1,3-benzothiazole scaffold reveals that substitutions at the C-2 and C-6 positions are often key determinants of their biological activity. benthamscience.comresearchgate.net For instance, in the development of anticancer agents based on a benzothiazole scaffold, group-based quantitative structure-activity relationship (GQSAR) analysis has been employed to identify which structural features enhance efficacy. chula.ac.th These studies correlate the biological activities of a series of compounds with their structural features, providing a model for future design. chula.ac.th

One such GQSAR study on benzothiazole derivatives identified three physicochemical descriptors that significantly influenced anticancer potential: R1-DeltaEpsilonC (related to electronic properties), R1-XKHydrophilicArea (related to hydrophilicity), and R2-6ChainCount (related to the length of a substituent chain). chula.ac.th The analysis suggested that incorporating hydrophobic groups at the R1 position could potentiate anticancer activity. chula.ac.th This highlights a common SAR principle where modulating lipophilicity at specific positions on the heterocyclic ring system can significantly impact biological function.

The table below summarizes the findings of a GQSAR model for anticancer benzothiazole derivatives, illustrating the impact of substituent properties on activity. chula.ac.th

| Fragment Position | Physicochemical Descriptor | Effect on Anticancer Potential | Inference for Molecular Design |

|---|---|---|---|

| R1 | Hydrophobicity | Increased hydrophobicity potentiates activity | Favor the introduction of non-polar, hydrophobic groups. |

| R1 | Hydrophilic Area (XKHydrophilicArea) | Negative correlation with activity | Minimize the size of hydrophilic regions on this part of the molecule. |

| R2 | Chain Count (6ChainCount) | Positive correlation with activity | Longer alkyl chains at this position may be beneficial. |

In the context of materials science, the electronic nature of the 2,1,3-benzothiadiazole (B189464) isomer has been extensively studied. It is recognized as a privileged electron-acceptor unit used in molecules for optoelectronics. acs.orgdiva-portal.org The synthesis of derivatives with different arylalkynyl groups has been shown to modulate the photoluminescence and amplified spontaneous emission (ASE) properties, establishing a clear structure-property relationship. rsc.org The molecular packing in the solid state, dictated by the substituents, can either enhance or quench emission, which is a critical consideration in the design of materials for laser applications. rsc.org These principles can be extrapolated to the 1,2,3-benzothiadiazole (B1199882) system, where modification of the benzene (B151609) ring or the hydroxymethyl group would be expected to tune its electronic and photophysical properties.

Strategic Modification of the Hydroxymethyl Group for Novel Derivatives

The hydroxymethyl group at the C-6 position of 1,2,3-benzothiadiazole is a versatile functional handle for creating a library of novel derivatives. Strategic modifications of this group can profoundly alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and steric profile, which in turn influences its interactions with biological targets or its properties in materials. The development of new synthetic methodologies is crucial for accessing diverse functionalized heterocyclic compounds for drug discovery and materials science. rroij.comresearchgate.netrsc.org

Common strategies for modifying a primary alcohol like the hydroxymethyl group include:

Oxidation: The hydroxymethyl group can be oxidized under controlled conditions to yield the corresponding aldehyde (6-formyl-1,2,3-benzothiadiazole) or further to the carboxylic acid (1,2,3-benzothiadiazole-6-carboxylic acid). These new functional groups open up a vast array of subsequent chemical transformations, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid), allowing for the attachment of diverse molecular fragments.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides converts the hydroxymethyl group into an ester. This modification is a common strategy in medicinal chemistry to create prodrugs or to modulate lipophilicity and cell permeability.

Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis, allows for the introduction of various alkyl or aryl substituents. This can be used to fine-tune the steric and electronic properties of the molecule.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This activates the position for substitution reactions with a wide range of nucleophiles, enabling the introduction of amines, azides, thiols, and other functionalities, thereby creating a diverse set of new analogues.

While the literature does not extensively cover these specific modifications for this compound itself, these are fundamental and well-established transformations in organic synthesis. The application of these strategies is a key step in lead optimization, where initial compounds are systematically modified to improve their pharmacological profiles. rroij.com The knowledge of metabolic transformations involving such functional groups can also guide the rational design of safer and more effective molecules. nih.gov

Synthesis of Polyfunctionalized 1,2,3-Benzothiadiazole Architectures

The construction of the 1,2,3-benzothiadiazole core and the subsequent introduction of multiple functional groups are key to developing complex molecular architectures. Several synthetic strategies can be employed to achieve this.

A classic and straightforward method for synthesizing the 1,2,3-benzothiadiazole ring system is through the diazotization of benzothiazathiolium salts, which are themselves derived from the reaction of aromatic amines with sulfur monochloride in what is known as the Herz reaction. rsc.org This provides a foundational route to the core heterocyclic structure.

Once the core is formed, functional groups can be introduced onto the benzene ring. For example, a mixture of nitro-benzo benthamscience.comchula.ac.thnih.govthiadiazoles can be reduced using iron powder in the presence of hydrochloric acid to yield the corresponding amino-substituted derivatives, such as 5-amino-1,2,3-benzothiadiazole. chemicalbook.com This amino group can then serve as a handle for further functionalization.

More modern and advanced methods for functionalization are continuously being developed. For the isomeric 2,1,3-benzothiadiazole (BTD), regioselective iridium-catalyzed C-H borylation has been shown to be a powerful tool. acs.orgdiva-portal.org This method allows for the direct and selective installation of a boryl group at specific positions on the benzene ring (e.g., C5 or C4/C6), creating versatile building blocks. acs.org These boryl groups can then be converted into a wide range of other functional groups through well-established cross-coupling reactions (e.g., Suzuki coupling), providing access to polyfunctionalized BTDs that would be difficult to synthesize otherwise. acs.orgdiva-portal.org Such C-H functionalization strategies represent a state-of-the-art approach to decorating heterocyclic cores. rsc.org

Furthermore, the 1,2,3-benzothiadiazole scaffold can be incorporated into larger, more complex structures through multicomponent reactions. These reactions allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, which is a highly desirable strategy in modern synthetic chemistry. arkat-usa.org

The table below summarizes various synthetic approaches for creating functionalized benzothiadiazole systems.

| Reaction Type | Description | Starting Material Example | Key Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|---|

| Herz Reaction & Diazotization | Classic synthesis of the 1,2,3-benzothiadiazole core. | Aromatic amines | S₂Cl₂, followed by diazotization | Formation of the heterocyclic ring | rsc.org |

| Nitro Group Reduction | Introduction of an amino group on the benzene ring. | Nitro-benzo benthamscience.comchula.ac.thnih.govthiadiazole | Fe, HCl | Amino-1,2,3-benzothiadiazole | chemicalbook.com |

| C-H Borylation (on 2,1,3-isomer) | Regioselective introduction of a versatile boryl group. | 2,1,3-Benzothiadiazole | B₂(pin)₂, Ir-catalyst | Borylated benzothiadiazole | acs.orgdiva-portal.org |

| Three-Component Reaction (fused systems) | One-pot synthesis of complex fused benzothiazole systems. | 2-Aminobenzothiazole, arylglyoxal, dicarbonyl compound | Acetic acid | Pyrimido[2,1-b] benthamscience.comnih.govbenzothiazoles | arkat-usa.org |

Spectroscopic Characterization Methodologies in 1,2,3 Benzothiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1,2,3-benzothiadiazole (B1199882) derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of the parent 1,2,3-benzothiadiazole, the aromatic protons typically appear as a complex multiplet system due to spin-spin coupling. For 1,2,3-benzothiadiazol-6-ylmethanol, the introduction of the methanol (B129727) substituent at the 6-position would simplify the aromatic region to an AMX spin system. The proton at position 7 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be a doublet of doublets, coupled to both the protons at positions 4 and 7. The proton at position 4 would be a doublet coupled to the proton at position 5. Furthermore, the benzylic protons of the methanol group would give rise to a singlet, typically in the range of 4.5-5.0 ppm, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides insights into the carbon framework. In the parent 1,2,3-benzothiadiazole, the chemical shifts of the benzene (B151609) ring carbons are influenced by the fused thiadiazole ring. nih.gov For this compound, the carbon of the methanol group (CH₂OH) is expected to resonate in the range of 60-65 ppm. The aromatic carbon attached to this group (C-6) would experience a shift, and the other aromatic carbons would also be influenced to varying degrees. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their correlations.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 1,2,3-Benzothiadiazole

| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound * | H-4 | ~8.0-8.2 (d) |

| H-5 | ~7.5-7.7 (dd) | |

| H-7 | ~7.8-8.0 (d) | |

| -CH₂- | ~4.7 | |

| -OH | Variable | |

| 1,2,3-Benzothiadiazole chemicalbook.com | Aromatic H | Multiplet in the aromatic region |

Predicted data based on general substituent effects and analysis of related structures.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 1,2,3-Benzothiadiazole

| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound * | C-4 | ~120-130 |

| C-5 | ~125-135 | |

| C-6 | ~140-150 | |

| C-7 | ~120-130 | |

| C-7a | ~150-160 | |

| C-3a | ~130-140 | |

| -CH₂OH | ~60-65 | |

| 1,2,3-Benzothiadiazole nih.gov | Aromatic C | Signals within the aromatic region |

Predicted data based on general substituent effects and analysis of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The 1,2,3-benzothiadiazole core is a chromophore that exhibits characteristic absorption bands in the UV region. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

For this compound, the hydroxylmethyl group is generally considered an auxochrome. Its introduction onto the benzothiadiazole ring is expected to cause a slight bathochromic shift of the absorption maxima compared to the unsubstituted parent compound due to the extension of the conjugated system through hyperconjugation and the electronic effects of the oxygen atom. The UV-Vis spectrum would likely display π-π* transitions characteristic of the aromatic system. Studies on various benzothiadiazole derivatives have shown that the position and intensity of absorption bands are highly dependent on the nature and position of substituents. rsc.orgnih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Compound | Predicted λmax (nm) | Solvent |

| This compound * | ~280-320 | Common organic solvents (e.g., Ethanol, Methanol) |

Predicted data based on the electronic effects of the substituent and data from related benzothiadiazole derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, and C=C bonds, as well as vibrations associated with the benzothiadiazole ring system.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (primary alcohol) | 1000-1050 |

| C-H bend (out-of-plane) | 700-900 |

Predicted data based on characteristic group frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₆N₂OS), the calculated molecular weight is approximately 166.02 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 166.

The fragmentation of 1,2,3-benzothiadiazole derivatives is often characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nist.gov Therefore, a significant fragment ion at m/z 138 would be anticipated for this compound, corresponding to the loss of N₂ from the molecular ion. Further fragmentation of the methanol substituent could lead to the loss of a hydrogen radical (H•) to give a fragment at m/z 165, or the loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 135. The loss of formaldehyde (B43269) (CH₂O) from the molecular ion could also be a possible fragmentation pathway, resulting in a fragment at m/z 136.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Identity of Fragment |

| 166 | [M]⁺ |

| 165 | [M-H]⁺ |

| 138 | [M-N₂]⁺ |

| 135 | [M-CH₂OH]⁺ |

| 136 | [M-CH₂O]⁺ |

Predicted data based on common fragmentation patterns of benzothiadiazoles and alcohols.

Academic Research Applications of 1,2,3 Benzothiadiazol 6 Ylmethanol and Its Derivatives

Applications in Medicinal Chemistry Research (Focus on mechanisms, excluding clinical/dosage/safety)

In the realm of medicinal chemistry, the benzothiadiazole core is a "privileged scaffold," frequently utilized in drug design for its wide array of biological properties. ontosight.ainih.gov Research is geared towards synthesizing novel derivatives and elucidating their mechanisms of action at a molecular level.

Investigation of Antiviral Activity Mechanisms

Derivatives of benzofused thiazoles and triazoles have been a focus of antiviral research, with studies aiming to uncover their specific modes of action against various viruses. ontosight.ainih.govnih.gov Investigations into benzotriazole (B28993) derivatives, for instance, have revealed compounds with selective activity against human enteroviruses like Coxsackievirus B5 (CVB5). nih.gov Time-of-addition assays and mechanistic studies suggest that the antiviral action of some hit compounds is not virucidal but rather involves interference with the early stages of the viral life cycle. nih.gov One proposed mechanism is the disruption of the viral attachment process to host cells, thereby preventing infection. nih.gov

Similarly, research on other related heterocyclic compounds, such as 1,2,3-triazole derivatives, has identified molecules that inhibit SARS-CoV-2 variants, including Omicron, in cell cultures. nih.gov The mechanism for these compounds, elucidated through cytopathic effect (CPE) inhibition assays, points to a potent antiviral effect with a high selectivity index, suggesting they can inhibit the virus effectively without causing significant harm to the host cells. nih.gov The 1,2,3-triazole ring itself is often used as a linker in creating "hybrid molecules," which can enhance biological activity and lead to novel pharmacophores. nih.govmdpi.com

Studies on Mitochondrial Bioenergetics and Enzyme Inhibition

The benzothiadiazole scaffold has been shown to interact with key components of cellular energy metabolism and signaling pathways. A significant area of study involves its effects on mitochondrial function. For example, 6-chloro-1,2,3-benzothiadiazole (B3369503) has been identified as an inhibitor of mitochondrial respiration. nih.gov Research using rat liver mitochondria demonstrated that this compound specifically blocks energy coupling site I, which is associated with the oxidation of NAD-linked substrates. nih.gov This inhibition leads to a marked reduction in oxygen consumption, ADP phosphorylation, and Ca2+ transport when the energy is derived from this part of the respiratory chain. nih.gov

Beyond cellular respiration, benzothiazole (B30560) derivatives are widely investigated as inhibitors of various enzymes implicated in disease. anadolu.edu.trnih.gov

Antitumor Mechanisms: In cancer research, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov The mechanism involves the accumulation of reactive oxygen species (ROS), which disrupts mitochondrial membrane potential. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x and the upregulation of pro-apoptotic proteins such as Bax and Bad, ultimately activating caspase-3 and programmed cell death. nih.gov Other derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov

Neurodegenerative Disease Targets: For Alzheimer's disease, researchers have designed dual-inhibitors based on the benzothiazole structure that target both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr One promising compound showed potent inhibition of both enzymes, with molecular modeling suggesting a strong interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO-B active site. anadolu.edu.tr Other studies have focused on developing potent and selective AChE inhibitors. researchgate.net

Other Enzyme Targets: The versatility of the scaffold is further demonstrated by research into inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) production, and α-amylase, a target in diabetes management. researchgate.netdntb.gov.ua

Exploration of Molecular Targets and Binding Modes via in silico Approaches

Computational methods, or in silico approaches, are integral to modern drug discovery and are extensively used to study benzothiadiazole derivatives. These techniques provide critical insights into how these molecules interact with their biological targets, guiding the design of more potent and selective compounds. jyoungpharm.orgresearchgate.net

Molecular docking is a primary tool used to predict the binding affinity and orientation of a synthesized compound within the active site of a target protein. jyoungpharm.orgfrontiersin.org For instance, docking studies on benzothiazole derivatives against cyclooxygenase (COX) enzymes (targets for anti-inflammatory drugs) have helped identify compounds with high binding affinities, sometimes exceeding those of standard drugs like diclofenac. researchgate.net Similar studies have been performed to identify potential inhibitors for targets like E. coli dihydroorotase (an antimicrobial target) and trehalase in malaria vectors. frontiersin.orgnih.gov These simulations reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., LEU222 or ASN44 in dihydroorotase), that stabilize the ligand-protein complex. nih.gov

To further understand the stability of these interactions over time, molecular dynamics (MD) simulations are employed. frontiersin.orgmdpi.com An MD simulation of a promising benzothiazole-based trehalase inhibitor complexed with the enzyme was run for 100 nanoseconds to confirm its stability. frontiersin.org Such simulations can also be used to study the interaction of benzothiadiazine derivatives with more complex biological structures, like phospholipid cell membranes, revealing their affinity for the membrane interface and their ability to form hydrogen bonds with lipids and cholesterol. mdpi.com

| Research Area | Compound Class | Target/Mechanism | Key Findings | Citations |

| Antiviral | Benzotriazole Derivatives | Coxsackievirus B5 (CVB5) | Inhibits early phase of infection, likely by interfering with viral attachment. | nih.gov |

| Antiviral | 1,2,3-Triazole Conjugates | SARS-CoV-2 Variants | Potent inhibition of viral replication in cell culture with high selectivity. | nih.gov |

| Mitochondrial Bioenergetics | 6-chloro-1,2,3-benzothiadiazole | Energy Coupling Site I | Inhibits ADP phosphorylation and Ca2+ transport via blockade of NAD-linked substrate oxidation. | nih.gov |

| Enzyme Inhibition | Benzothiazole Derivatives | Apoptosis (Mitochondrial Pathway) | Induces ROS accumulation, downregulates Bcl-2, upregulates Bax/Bad in cancer cells. | nih.gov |

| Enzyme Inhibition | Benzothiazole Derivatives | Acetylcholinesterase (AChE) / MAO-B | Dual inhibition with strong interaction with the FAD cofactor of MAO-B. | anadolu.edu.tr |

| Enzyme Inhibition | Benzothiazole Hybrids | VEGFR-2 | Potent inhibition of the VEGFR-2 kinase, crucial for angiogenesis. | nih.gov |

| In Silico Studies | Benzothiazole Derivatives | Dihydroorotase / COX enzymes | Molecular docking reveals binding modes and hydrogen bond interactions with active site residues. | researchgate.netnih.gov |

| In Silico Studies | Benzothiadiazine Derivatives | Phospholipid Cell Membranes | Molecular dynamics simulations show strong affinity and hydrogen bonding at the membrane interface. | mdpi.com |

Applications in Materials Science and Optoelectronics Research

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a cornerstone in the design of organic electronic materials due to its strong electron-withdrawing nature, rigid structure, and excellent photochemical stability. researchgate.netnih.gov These properties are leveraged to create advanced materials for light-emitting and light-harvesting applications.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

In the field of organic electronics, molecules with a donor-acceptor (D-A) architecture are paramount. The BTD unit serves as an exceptional electron acceptor (A) and is frequently combined with various electron-donating (D) moieties. researchgate.netnih.gov This pairing allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance. nih.govacs.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs): BTD derivatives are also used as emitters in OLEDs. researchgate.netrsc.orgacs.org By carefully designing the molecular structure, the emission color can be tuned across the visible spectrum. acs.org Some BTD-based fluorescent molecules have achieved high external quantum efficiencies (EQEs) of over 8%, surpassing the theoretical limit for conventional fluorescence and suggesting the harvesting of triplet excitons. rsc.org Computational studies are used to investigate the structure-property relationships, for instance, by examining how different molecular symmetries and substitutions affect the potential for thermally activated delayed fluorescence (TADF), a mechanism that can lead to very high efficiency. nih.gov

| Application | Compound Type | Key Feature/Mechanism | Performance Metric | Citations |

| OSC | Fluorinated BTD-based Polymer (PBT4T-Cl) | Fluorination tunes energy levels and improves morphology. | PCE: 11.18% | nih.gov |

| OSC | High-Molecular-Weight BDT-BTD Copolymer | Optimized morphology and interface engineering. | PCE: 9.4% | nih.gov |

| DSSC | BTD-based Organic Dyes | Co-sensitization approach with iodine-based electrolyte. | PCE: up to 10.9% | rsc.org |

| OLED | D–π–A–π–D BTD-based Emitter | High photoluminescence quantum yield, triplet exciton (B1674681) utilization. | EQE: up to 8.1% | rsc.org |

| OLED | Methyl-Substituted BTD Emitter | Steric effects inhibit aggregation, leading to green/yellow emission. | EQE: up to 4.6% | acs.org |

| OLED | BTD-based TADF Emitter (in silico) | Small singlet-triplet energy gap for efficient reverse intersystem crossing (RISC). | Theoretical high efficiency. | nih.govresearchgate.net |

Components in Fluorescent Chemosensors and Bioimaging Probes

The inherent fluorescence of many BTD derivatives makes them excellent candidates for developing probes for chemical sensing and biological imaging. nih.govacs.orgnih.gov These molecules are designed to exhibit a change in their fluorescence properties—such as intensity or color—upon interacting with a specific analyte or localizing within a particular cellular environment. nih.govacs.org

Fluorescent Chemosensors: BTD-based molecules have been engineered as highly selective and sensitive chemosensors for various metal ions. rsc.orgresearchgate.netnih.govresearchgate.net For example, specific sensors show a "turn-off" or quenching fluorescence response upon binding with ions like Fe³⁺, Cr³⁺, and Al³⁺, with detection limits in the micromolar range. rsc.orgresearchgate.net The quenching mechanism can involve competitive energy absorption between the sensor and the metal ion. rsc.org Other sensors are designed for a "turn-on" response, where fluorescence is significantly enhanced upon binding to a target like Zn²⁺. nih.govresearchgate.net Some probes are even capable of ratiometric sensing, where the ratio of fluorescence intensity at two different wavelengths changes, providing a more reliable detection method. nih.gov

Bioimaging Probes: The attractive photophysical properties of BTD derivatives—including large Stokes shifts, high quantum yields, and good cell membrane permeability—make them a new generation of probes for cellular imaging. nih.govacs.org They have been successfully used to label and visualize various cellular organelles and components, including mitochondria, lipid droplets, and the cell nucleus. nih.govacs.orgnih.gov For instance, a hydroxythiophene-conjugated benzothiazole was developed as a platform for functional mitochondrial imaging. nih.gov The hydroxyl group allows for easy modification, enabling the creation of probes that can report on enzymatic reactions or other specific biological events within the mitochondria. nih.gov

Role in Photocatalysis and Redox Reactions

There is no available research specifically detailing the role of 1,2,3-benzothiadiazol-6-ylmethanol in photocatalysis or redox reactions. However, the parent benzothiadiazole (BTD) structure is a known component in the development of metal-free photocatalysts. nih.gov For instance, various hybrid tetrathiafulvalene-benzothiadiazole (TTF-BTD) derivatives have been designed and investigated for visible-light-driven hydrogen production. nih.gov These studies engineer the material's band gap by introducing different functional groups to the BTD core, thereby tuning the photophysical and electrochemical properties to facilitate photocatalytic processes. nih.gov

Design of Donor-Acceptor (D-A) Systems and π-Conjugated Polymers for Advanced Materials

The specific compound this compound is not featured in published research on Donor-Acceptor (D-A) systems or π-conjugated polymers. The wider class of benzothiadiazoles, however, is a cornerstone in this field due to the electron-accepting nature of the BTD core.

Researchers frequently utilize BTD and its derivatives to construct a variety of D-A architectures, including D-A-D and D-π-A-π-D structures, for applications in organic electronics. rsc.orgnih.gov These systems are designed to promote intramolecular charge transfer (CT), a fundamental process for optoelectronic applications. rsc.orgnih.gov

Key research findings for the general class of BTD-based D-A systems include:

Broad Absorption: BTD-based chromophores can be designed to absorb light across a wide portion of the electromagnetic spectrum, extending into the near-infrared (NIR) region. nih.gov

Ultrafast Charge Separation: Femtosecond transient absorption studies on certain BTD-based D-A systems reveal ultrafast charge transfer and separation processes that occur on a picosecond timescale. nih.gov

Tunable Properties: The electronic and photophysical properties can be finely tuned by pairing the BTD acceptor with various electron-donating units, such as carbazole, or by introducing auxiliary acceptors. rsc.orgnih.gov

These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices. rsc.orgnih.gov

Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules

While there are no specific examples in the literature of this compound being used as a synthetic intermediate, the synthesis of a closely related isomer, (1H-benzo[d] nih.govnih.govmdpi.comtriazol-5-yl)methanol, has been documented. This suggests that such compounds can serve as building blocks in organic synthesis.

The synthesis of the 5-yl isomer has been achieved through the reduction of a methyl carboxylate precursor, as detailed in the table below.

| Precursor | Reagent | Product | Yield |

| Methyl 1H-benzo[d] nih.govnih.govmdpi.comtriazole-5-carboxylate | Lithium aluminium hydride | (1H-benzo[d] nih.govnih.govmdpi.comtriazol-5-yl)methanol | 81% chemicalbook.com |

This table presents the synthesis of an isomer of the requested compound, as no data is available for this compound itself.

The 1,2,3-thiadiazole (B1210528) ring is a recognized pharmacophore, and various synthetic methods are employed to create derivatives for medicinal chemistry applications, though these applications fall outside the specified scope of this article. mdpi.com

Q & A

Q. Basic Research Focus

- FTIR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns with methanol/water mobile phases (retention times vary by substitution pattern) .

- NMR : NMR distinguishes benzothiadiazole protons (δ 7.2–8.5 ppm) and methanol protons (δ 4.5–5.0 ppm) .

Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

How can reaction conditions be optimized to enhance regioselectivity in benzothiadiazole functionalization?

Q. Advanced Research Focus

- Catalysts : FeO nanoparticles improve yields in multicomponent reactions (e.g., tetrasubstituted imidazoles) by reducing reaction time (≤3 h vs. 12 h conventional) .

- Solvent Systems : Dry methanol with glacial acetic acid (4–5 drops) minimizes side reactions in hydrazone formation .

- Temperature Control : Reflux at 55°C in EtN/THF (1:1) optimizes Sonogashira coupling for aryl-alkyne derivatives .

What computational models are suitable for predicting the electronic properties of benzothiadiazole derivatives?

Q. Advanced Research Focus

- DFT Studies : Calculate HOMO-LUMO gaps to correlate with photoluminescence behavior (e.g., 4,7-diphenylethynyl derivatives show λ ≈ 500 nm) .

- Docking Simulations : Used to predict binding affinities for biological targets (e.g., Type II diabetes enzymes) by modeling interactions with benzothiazolyl hydrazones .

How should researchers address contradictory data in thermal stability assessments of benzothiadiazole derivatives?

Q. Advanced Research Focus

- Methodological Triangulation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerated stability testing (40°C/75% RH for 6 months) .

- Control Experiments : Replicate synthesis under inert atmospheres (argon) to rule out oxidative degradation during analysis .

What strategies are effective for structure-activity relationship (SAR) studies of benzothiadiazole-based antimicrobial agents?

Q. Advanced Research Focus

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -Cl) at the 6-position to enhance microbial inhibition (e.g., MIC values ≤8 µg/mL against S. aureus) .

- Bioisosteric Replacement : Replace methanol with propargyl alcohol to assess impact on biofilm disruption .

How does the stability of this compound vary under acidic vs. alkaline conditions?

Q. Advanced Research Focus

- pH-Dependent Degradation : Monitor via HPLC at 254 nm. The compound shows stability in neutral buffers but hydrolyzes in >1 M NaOH (t < 24 h) .

- Stabilizers : Add antioxidants (e.g., BHT) to ethanol recrystallization solutions to prevent radical-mediated decomposition .

What green chemistry approaches are viable for scaling up benzothiadiazole synthesis?

Q. Advanced Research Focus

- Catalyst Reusability : FeO@FU NPs retain >90% activity after 5 cycles in imidazole synthesis .

- Solvent Recovery : Distill and reuse EtN/THF mixtures from Sonogashira reactions, reducing waste by 40% .

How can multidisciplinary approaches enhance the development of benzothiadiazole-based materials?

Q. Advanced Research Focus

- Hybrid Systems : Combine luminescent benzothiadiazoles with polymers (e.g., PMMA) for OLED applications, achieving Φ > 0.6 .

- Biological Testing : Pair synthetic workflows with high-throughput screening (e.g., kinase inhibition assays) to prioritize derivatives .

What protocols resolve contradictions between theoretical and experimental spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.